2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one
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Description
2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.251. The purity is usually 95%.
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Scientific Research Applications
Heterocyclization and Organic Synthesis
One application involves the use of prop-2-ynyl alcohols and amines in heterocyclization reactions. The ButOK-promoted reaction of prop-2-ynyl alcohols with nitroalkenes yields 3-methylenetetrahydrofurans and 3,4-dihydropyrans with high diastereoselectivity. This methodology offers a route for the synthesis of heterocyclic compounds, which are valuable intermediates in organic synthesis and drug development (Dumez, Rodriguez, & Dulcere, 1997).
Photopolymerization
Alkoxyamine compounds bearing chromophore groups have been developed for photoinitiated polymerization. These compounds decompose under UV irradiation to generate radicals, facilitating nitroxide-mediated photopolymerization (NMP2). This approach is significant for developing new polymeric materials with tailored properties (Guillaneuf et al., 2010).
Ring-Opening Polymerization
Aminoalcohols have been used as initiators in N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP), demonstrating the compatibility of unprotected hydroxyl groups in polymer synthesis. This technique allows for the production of telechelic polymers and block copolymers, expanding the toolbox for designing functional polymers (Bakkali-Hassani et al., 2018).
Catalysis and Synthesis
Propargyl and alkyne groups are pivotal in catalysis and synthetic chemistry, as illustrated by the selective initiation from unprotected aminoalcohols for polymerization and the synthesis of compounds like Glufosinate via hydroformylation-amidocarbonylation. These methodologies underscore the versatility of alkyne functional groups in synthesizing complex molecules and agricultural chemicals (Sakakura, Huang, & Tanaka, 1991).
Properties
IUPAC Name |
2-[[but-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-5-7-14(6-4-2)9-11-8-12(15)13(16)10-17-11/h2,8,10,16H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWVHUTSZSYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC1=CC(=O)C(=CO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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